DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR
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Overview
Description
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is a synthetic organic compound widely used in the cosmetic industry as a UV filter. It is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays. This compound is particularly valued for its stability and effectiveness in sunscreen formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR typically involves the condensation of camphor with a hydroxybenzylidene derivative. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure high yield and purity. The process generally includes:
Condensation Reaction: Camphor is reacted with a hydroxybenzylidene derivative in the presence of an acid or base catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated compounds and substituted derivatives
Scientific Research Applications
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is extensively researched for its applications in various fields:
Chemistry: Used as a UV filter in sunscreen formulations and other cosmetic products.
Biology: Studied for its potential effects on skin cells and its role in preventing UV-induced damage.
Medicine: Investigated for its potential use in photoprotection and as a component in dermatological treatments.
Industry: Utilized in the formulation of sunscreens, lotions, and other personal care products
Mechanism of Action
The primary mechanism of action of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR involves the absorption of ultraviolet radiation. The compound absorbs UV light and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The molecular targets include the DNA and proteins in skin cells, which are shielded from UV radiation by the compound’s UV-absorbing properties .
Comparison with Similar Compounds
Similar Compounds
OCTOCRYLENE: Another UV filter used in sunscreens, known for its stability and broad-spectrum UV protection.
AVOBENZONE: A widely used UV filter that provides protection against UVA rays.
OXYBENZONE: A UV filter that absorbs UVB and UVA rays but has raised concerns regarding its environmental impact.
Uniqueness
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is unique due to its high stability and effectiveness in absorbing UV radiation. Unlike some other UV filters, it does not degrade easily under sunlight, making it a preferred choice in long-lasting sunscreen formulations .
Properties
CAS No. |
123013-10-5 |
---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(1S,3E,4R)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C25H36O2/c1-22(2,3)18-13-15(14-19(20(18)26)23(4,5)6)12-16-17-10-11-25(9,21(16)27)24(17,7)8/h12-14,17,26H,10-11H2,1-9H3/b16-12+/t17-,25+/m0/s1 |
InChI Key |
AYNVFOYKBKUQQR-KMJWFZQASA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=C\C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C |
Synonyms |
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR |
Origin of Product |
United States |
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